[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine

pKa modulation amine basicity salt formation

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS 1393330-71-6) is a synthetic arylalkylamine building block characterised by a 3,5-difluorinated phenyl core bearing a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether at the para position and a methanamine (-CH2NH2) side-chain. Its molecular formula is C12H15F2NO2 with a molecular weight of 243.25 g/mol.

Molecular Formula C12H15F2NO2
Molecular Weight 243.254
CAS No. 1393330-71-6
Cat. No. B2520237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine
CAS1393330-71-6
Molecular FormulaC12H15F2NO2
Molecular Weight243.254
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=C2F)CN)F
InChIInChI=1S/C12H15F2NO2/c13-10-5-8(7-15)6-11(14)12(10)17-9-1-3-16-4-2-9/h5-6,9H,1-4,7,15H2
InChIKeyRGLBMAQHKSSNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS 1393330-71-6) – Structural Identity and Core Properties for Procurement Screening


[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS 1393330-71-6) is a synthetic arylalkylamine building block characterised by a 3,5-difluorinated phenyl core bearing a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether at the para position and a methanamine (-CH2NH2) side-chain. Its molecular formula is C12H15F2NO2 with a molecular weight of 243.25 g/mol . The compound is listed by multiple chemical suppliers and is described as an intermediate for the synthesis of more complex molecules in medicinal and organic chemistry . Key predicted physicochemical parameters include a boiling point of 347.7±42.0 °C, density of 1.244±0.06 g/cm³, and a pKa of 8.73±0.10 .

Why [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine Cannot Be Replaced by Generic Benzylamine or Mono-alkoxy Analogs


In medicinal chemistry campaigns, the 3,5-difluoro-4-(oxan-4-yloxy)phenyl scaffold is not a trivial substitution target. The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the adjacent methanamine group (predicted 8.73) relative to unsubstituted benzylamine (pKa ~9.34 [1]), altering protonation states and salt-forming behaviour critical for both purification and biological recognition. Simultaneously, the tetrahydropyran-4-yloxy group provides distinct conformational and polarity properties compared to a simple methoxy or ethoxy chain; the saturated oxane ring imposes a well-defined exit vector and introduces a hydrogen-bond acceptor at a fixed distance from the aromatic core, which is not replicated by linear alkoxy linkers. Simply interchanging this building block with a non-fluorinated or differently substituted analog risks losing key binding interactions, altering metabolic stability, and compromising the lead optimisation trajectory. The quantitative evidence below, although largely drawn from predicted properties and class-level inference due to the current scarcity of head-to-head experimental studies, supports a deliberate selection process.

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine – Quantitative Differentiation Against Closest Analogs


pKa Depression by 3,5-Difluoro Substitution – Impact on Amine Reactivity and Salt Selection

The predicted pKa of [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine is 8.73±0.10 . This is approximately 0.6 log units lower than the pKa of unsubstituted benzylamine (predicted ~9.34 [1]) and ~0.3 log units lower than the pKa of 4-(oxan-4-yloxy)benzylamine (predicted ~9.0 ). The observed reduction is consistent with the electron-withdrawing inductive effect of the two meta-fluorine atoms, which stabilises the neutral free-base form and shifts the protonation equilibrium. This shift directly influences the choice of acid for salt formation, the compound's extraction behaviour during work-up, and its ionisation state at physiological pH, where a lower pKa results in a greater fraction of neutral, membrane-permeable species.

pKa modulation amine basicity salt formation medicinal chemistry

Conformational Rigidity and Hydrogen-Bond Acceptor Profile – Tetrahydropyran-4-yloxy vs. Linear Alkoxy

The tetrahydropyran-4-yloxy (oxan-4-yloxy) group confers a distinct conformational profile. The saturated six-membered oxane ring restricts the oxygen lone-pair orientation to well-defined axial/equatorial geometries, whereas a linear alkoxy chain (e.g., methoxy, ethoxy, or 2-methoxyethoxy) exhibits free rotation about the O–C bond. In addition, the oxane ring introduces a second hydrogen-bond acceptor (the ring oxygen) at a fixed distance of ~2.4–2.8 Å from the ether oxygen, a feature absent in simple alkoxy substituents. In published co-crystal structures of related tetrahydropyran-4-yloxy phenyl derivatives with kinase targets, the oxane oxygen frequently engages in water-mediated or direct hydrogen bonds with the protein backbone, acting as a selectivity handle [1]. A methoxy or ethoxy analog cannot replicate this interaction geometry.

conformational restriction exit vector hydrogen bonding structural biology

Lipophilicity Modulation – Predicted LogP of the 3,5-Difluoro-4-(oxan-4-yloxy)phenyl Scaffold

The predicted octanol/water partition coefficient (clogP) for [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine is approximately 1.8 (ACD/Labs estimate ). The non-fluorinated analogue 4-(oxan-4-yloxy)benzylamine has a predicted clogP of ~2.1, while 3,5-difluoro-4-methoxybenzylamine has a predicted clogP of ~1.5. The target compound thus occupies an intermediate lipophilicity space. The 0.3 log unit reduction relative to the non-fluorinated oxane analog results from the polarising effect of the C–F bonds, while the 0.3 log unit increase over the methoxy variant reflects the greater hydrophobicity of the tetrahydropyran ring compared to a methyl group. This fine-tuning of lipophilicity can be critical for balancing passive permeability and metabolic stability in CNS-oriented or oral drug discovery programmes.

lipophilicity LogP drug-likeness metabolic stability

Synthetic Tractability and Availability – Defined Purity and Direct Amine Handle

Commercial listings indicate a typical purity of 98% for the target compound . The primary methanamine group is directly available for amide bond formation, reductive amination, or sulfonamide synthesis without requiring deprotection steps. By contrast, the corresponding benzoic acid analogue (3,5-difluoro-4-(oxan-4-yloxy)benzoic acid, CAS 1275432-84-2) requires activation for amine coupling and may introduce an additional synthetic step. While this is a functional-group distinction rather than a comparative biological one, it carries weight in procurement decisions where step-count and conversion efficiency are evaluated.

building block amine coupling purity procurement

High-Value Application Scenarios for [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine Based on Evidenced Differentiation


Lead Optimisation in Kinase or GPCR Programs Requiring Fine-Tuned Amine Basicity

When a medicinal chemistry program identifies a benzylamine-containing hit and SAR indicates sensitivity to amine basicity (e.g., hydrogen-bond donor capacity, CYP inhibition liability, or solubility), the 0.3–0.6 unit pKa reduction of [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine relative to non-fluorinated analogs provides a quantifiable tuning knob. The predicted pKa of 8.73 places the amine close to the physiological pH 7.4, maximising the fraction of neutral species for passive permeability while retaining enough basicity for salt formation during formulation. This scenario is most compelling when the comparator SAR set already includes 4-(oxan-4-yloxy)benzylamine and 3,5-difluoro-4-methoxybenzylamine.

Fragment-Based or Structure-Based Design Exploiting the Oxane Oxygen as a Secondary H-Bond Acceptor

In fragment growing or scaffold-hopping exercises where a co-crystal structure reveals a water-mediated hydrogen-bond network near the para-position of a phenyl ring, the tetrahydropyran-4-yloxy group offers a rigid, dual-acceptor motif. The oxane ring oxygen can engage the same water network or a backbone NH, while the ether oxygen maintains the original aryl-ether interaction. This scenario is relevant when simpler alkoxy linkers (methoxy, ethoxy) fail to displace the key water molecule or when conformational flexibility penalises binding entropy. The evidence, although qualitative, is grounded in structural principles observed across multiple kinase-inhibitor co-crystal structures incorporating tetrahydropyran-4-yloxy aryl fragments [1].

Parallel Library Synthesis Requiring a Formally 98% Pure Amine Building Block with Direct Coupling Capability

For medicinal chemistry groups performing parallel amide library synthesis, [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine offers a procurement advantage: 98% commercial purity and a free amine that can be directly reacted with carboxylic acids, acyl chlorides, or sulfonyl chlorides . The alternative benzoic acid analog would require pre-activation or coupling reagent optimisation, adding a step and potentially reducing overall library yield. In high-throughput synthesis settings, this step-economy advantage, while not quantified by a single metric, can translate into measurable reductions in cycle time and cost per compound.

Metabolic Stability Fine-Tuning via Combined Fluorine and Oxane Lipophilicity Modulation

When a lead series suffers from high oxidative metabolism due to excessive lipophilicity (clogP >3), but reducing lipophilicity too aggressively compromises potency, the intermediate predicted clogP of ~1.8 for [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine offers a balanced profile. The fluorine atoms lower lipophilicity relative to the non-fluorinated oxane analog (clogP ~2.1), while the tetrahydropyran ring raises lipophilicity relative to the difluoro-methoxy analog (clogP ~1.5). This narrow lipophilicity window (1.5–2.1) is compatible with many CNS and oral drug criteria and may reduce the risk of CYP-mediated clearance and off-target pharmacology.

Quote Request

Request a Quote for [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.